3-(tert-Butylamino)propiophenone hydrochloride
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Overview
Description
3-(tert-Butylamino)propiophenone hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.757 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is structurally related to bupropion, an antidepressant drug, and shares some similar properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)propiophenone hydrochloride typically involves the reaction of 3-chloropropiophenone with tert-butylamine. The reaction is carried out in the presence of a suitable solvent, such as methylene chloride, and a catalyst, such as magnesium sulfate . The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the desired product. After the reaction is complete, the product is purified through recrystallization from methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production process also includes additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylamino)propiophenone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
3-(tert-Butylamino)propiophenone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(tert-Butylamino)propiophenone hydrochloride involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects on neuronal signaling . The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), prolonging the duration of action of these neurotransmitters .
Comparison with Similar Compounds
3-(tert-Butylamino)propiophenone hydrochloride is structurally similar to several other compounds, including:
Bupropion: An antidepressant and smoking cessation aid with a similar mechanism of action.
2-(tert-Butylamino)-3’-bromopropiophenone hydrochloride: A related compound with similar chemical properties and applications.
3-(tert-Butylamino)-2-chloropropiophenone: Another structurally related compound used in similar research and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural similarity to bupropion makes it a valuable compound for studying the effects of neurotransmitter reuptake inhibition and exploring new therapeutic applications .
Properties
CAS No. |
2679-36-9 |
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Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
3-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11;/h4-8,14H,9-10H2,1-3H3;1H |
InChI Key |
KAMQGNHGFQCMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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